4-Ethynyl-3-methyl-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-3-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-8-7-5(6)2/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKPKRXDWPTMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 Ethynyl 3 Methyl 1,2 Thiazole
Reactivity of the Ethynyl (B1212043) Functional Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a range of addition and coupling reactions.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry Applications)
The ethynyl group of 4-ethynyl-3-methyl-1,2-thiazole readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nd.eduorganic-chemistry.org This class of reactions is known for its high efficiency, selectivity, and mild reaction conditions. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of 1,4-disubstituted 1,2,3-triazoles. nd.eduorganic-chemistry.orgacs.org This reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and can produce a mixture of regioisomers. organic-chemistry.orgresearchgate.net
The reaction proceeds by the addition of a 1,3-dipole, such as an azide (B81097), to the ethynyl dipolarophile, resulting in a five-membered heterocyclic ring. researchgate.netnih.gov These reactions are highly regioselective, with the copper-catalyzed variant specifically yielding the 1,4-triazole isomer. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) can also be employed, which characteristically yield the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.org The resulting triazole-thiazole hybrid structures are of interest in various fields, including medicinal chemistry and materials science. nd.eduacs.org
The versatility of this reaction allows for the conjugation of the this compound moiety to a wide array of molecules, including peptides and oligonucleotides, by functionalizing them with an azide group. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions
| Dipolarophile | 1,3-Dipole | Catalyst | Product |
|---|---|---|---|
| This compound | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole |
| This compound | Organic Azide | Ruthenium | 1,5-Disubstituted 1,2,3-triazole |
| This compound | Nitrile Oxide | Not specified | Isoxazole derivative |
Nucleophilic Addition Reactions to the Triple Bond
The electron-rich triple bond of the ethynyl group is also susceptible to attack by nucleophiles. While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of acetylenic compounds suggests that various nucleophiles can add across the triple bond. These reactions can be influenced by the electronic nature of the thiazole (B1198619) ring and the reaction conditions.
Further Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)
The terminal alkyne functionality of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.comrsc.org
The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide or triflate. masterorganicchemistry.comnih.gov While the primary description of the Suzuki reaction involves an aryl halide, the ethynyl group can also participate in related coupling processes. For instance, a halogenated derivative of this compound could be coupled with an arylboronic acid. researchgate.net
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com This reaction forms a new carbon-carbon bond between the aryl halide and the alkene. masterorganicchemistry.com Variations of the Heck reaction can also utilize alkynes as coupling partners.
These palladium-catalyzed reactions provide synthetic routes to more complex molecules incorporating the this compound scaffold.
Table 2: Overview of Potential Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst | Key Bond Formation |
|---|---|---|---|
| Suzuki Reaction | Organoboron compound + Organohalide | Palladium complex | C-C |
| Heck Reaction | Unsaturated halide + Alkene | Palladium complex | C-C |
Reactivity of the 1,2-Thiazole Heterocyclic Ring
The 1,2-thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Reactivity Profiling
The 1,2-thiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, the positions on the ring exhibit different reactivities. Computational studies and experimental observations of thiazole derivatives indicate that the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. wikipedia.orgbohrium.com The presence of the methyl group at the C3 position and the ethynyl group at the C4 position will influence the regioselectivity of substitution on the this compound molecule. Electron-donating groups on the thiazole ring can facilitate electrophilic substitution. copbela.orgias.ac.in
Common electrophilic substitution reactions include:
Halogenation: Bromination of thiazole can occur, for instance, in the vapor phase to yield bromothiazoles. ias.ac.in
Nitration and Sulfonation: These reactions often require harsh conditions due to the deactivating nature of the ring and the potential for the ring nitrogen to be protonated by strong acids. ias.ac.in
Nucleophilic Substitution Reactions on the Thiazole Core
The electron-deficient nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. bohrium.compharmaguideline.comglobalresearchonline.net However, for a nucleophilic substitution to occur on the core of this compound, a leaving group would need to be present at one of the ring carbon atoms. For instance, if a halogen were present at the C5 position, it could potentially be displaced by a strong nucleophile. The rate of such reactions can be slow and may require activation of the ring or the use of highly reactive nucleophiles. pharmaguideline.comsciepub.com Ring-opening reactions can also occur under certain conditions with strong nucleophiles. researchgate.net
Functionalization at Nitrogen and Sulfur Heteroatoms
The direct functionalization of the nitrogen and sulfur heteroatoms within the 1,2-thiazole ring is less common than reactions occurring at the ring's carbon atoms or its substituents, primarily due to the aromatic stability of the heterocyclic core. The lone pair of electrons on the sulfur atom is integral to the ring's aromaticity, which makes it relatively unreactive towards electrophiles. However, specific reactions at both heteroatoms are possible under certain conditions.
Nitrogen Functionalization: The nitrogen atom in the isothiazole (B42339) ring can undergo alkylation to form N-alkylisothiazolium salts. cdnsciencepub.com This reaction typically requires a potent alkylating agent. The resulting isothiazolium cation activates the ring, making it more susceptible to further chemical modifications. For instance, the proton at the C5 position can become more acidic, facilitating deprotonation and subsequent reactions.
Sulfur Functionalization: While the sulfur atom is generally not reactive towards electrophiles, it can be oxidized. A notable pathway involves metabolic bioactivation, where cytochrome P450 enzymes mediate the oxidation of the ring's sulfur atom. nih.gov This oxidation can lead to the formation of a reactive intermediate. Subsequent nucleophilic attack, for example by glutathione, has been shown to occur at the C4-position of the isothiazole ring, demonstrating an indirect consequence of sulfur functionalization. nih.gov Such S-oxidized analogues are often prepared through the oxidation of the pre-formed isothiazole scaffold. arkat-usa.org
Table 1: Potential Reactions at the N and S Heteroatoms of the Isothiazole Ring
| Reaction Type | Reagent/Condition | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylisothiazolium salt | Forms a quaternary salt, activating the ring. cdnsciencepub.com |
| S-Oxidation | Oxidizing agents (e.g., mCPBA, Peracetic acid) | Isothiazole S-oxide / S,S-dioxide | Can lead to further bioactivation and conjugation. cdnsciencepub.comnih.gov |
Directed Derivatization for the Construction of Complex Molecular Architectures
The true synthetic utility of this compound lies in the strategic functionalization of its ethynyl group and the C-H bonds of the heterocyclic ring. These pathways allow for the molecule to be used as a building block in the assembly of more complex and functionally diverse molecular architectures.
Reactions of the Ethynyl Group: The terminal alkyne is a highly versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming a new carbon-carbon bond between the terminal alkyne of the isothiazole and various aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the direct attachment of diverse aromatic and unsaturated systems to the isothiazole core, providing access to a wide range of conjugated molecules. rsc.orgrsc.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
Azide-Alkyne Cycloaddition (Click Chemistry): The reaction of the ethynyl group with an organic azide to form a 1,2,3-triazole ring is a cornerstone of "click chemistry". organic-chemistry.orgacs.org This cycloaddition is exceptionally efficient and regiospecific, typically catalyzed by copper(I) to yield 1,4-disubstituted triazoles, or ruthenium to yield the 1,5-isomer. organic-chemistry.org This strategy is widely employed to link the ethynyl-isothiazole unit to other molecular fragments, including biomolecules, polymers, and other heterocyclic systems, to create complex multifunctional compounds. nih.govsoton.ac.uk
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to derivatization by avoiding the pre-functionalization of the heterocyclic ring. While the C5 position is often the most reactive site for C-H activation in isothiazoles, its substitution in the target molecule directs attention to the C4-H bond prior to the introduction of the ethynyl group. Palladium-catalyzed direct arylation has been successfully applied to thiazole and isothiazole derivatives to forge new C-C bonds. researchgate.netnih.gov Regioselective coupling reactions, often at the C5 position, have been extensively studied for dihalo-isothiazoles, demonstrating the feasibility of selective functionalization. rsc.orgrsc.org
Table 2: Key Derivatization Reactions for Building Complex Architectures
| Reaction Name | Substrates | Catalyst/Reagents | Product | Application |
|---|---|---|---|---|
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine base | 4-(Arylethynyl)-3-methyl-1,2-thiazole | Synthesis of conjugated materials, pharmaceutical intermediates. rsc.org |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Na-Ascorbate) | 4-(1-R-1H-1,2,3-triazol-4-yl)-3-methyl-1,2-thiazole | Modular synthesis of complex molecules, bioconjugation. nih.govnih.gov |
| Direct C-H Arylation | 3-Methyl-1,2-thiazole, Aryl Halide | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 4-Aryl-3-methyl-1,2-thiazole or 5-Aryl-3-methyl-1,2-thiazole | Atom-economical synthesis of substituted heterocycles. researchgate.netnih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Assignment
The ¹H and ¹³C NMR spectra provide the initial and most crucial data for assigning the primary structure of 4-ethynyl-3-methyl-1,2-thiazole. The expected signals are based on the distinct chemical environments of each nucleus in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the methyl, thiazole (B1198619) ring, and ethynyl (B1212043) protons.
Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group attached to the C3 position of the thiazole ring. In related methylthiazole structures, these protons typically resonate in the δ 2.4–2.8 ppm region.
Thiazole Proton (H-5): The single proton at the C5 position of the 1,2-thiazole ring will appear as a singlet. In various thiazole derivatives, this proton signal is often observed in the δ 7.0–8.0 ppm range. nih.govacs.org
Ethynyl Proton (≡C-H): The terminal alkyne proton is expected to produce a sharp singlet. Its chemical shift typically falls between δ 3.0 and 4.0 ppm.
Carbon-¹³ (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule. The natural abundance of the ¹³C isotope is low (about 1.1%), which necessitates more sensitive detection methods compared to ¹H NMR. ceitec.czwisc.edu
Methyl Carbon (-CH₃): This carbon is expected to appear at the most upfield region of the spectrum, typically between δ 10 and 20 ppm. nih.gov
Ethynyl Carbons (-C≡C-H): The two sp-hybridized carbons of the ethynyl group will have characteristic shifts in the δ 70–90 ppm range. nih.gov The carbon directly attached to the thiazole ring (C-4-C≡) would be slightly downfield compared to the terminal carbon (≡C-H).
Thiazole Carbons (C3, C4, C5): The three carbon atoms of the thiazole ring will resonate in the aromatic region. Based on data from substituted thiazoles, the C5 carbon is expected around δ 115–125 ppm. nih.govacs.org The C4 carbon, being attached to the ethynyl group, and the C3 carbon, attached to the methyl group, will have distinct shifts, generally appearing in the δ 130-160 ppm range.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| -CH₃ | ~2.4 - 2.8 (singlet) | ~10 - 20 |
| ≡C-H | ~3.0 - 4.0 (singlet) | ~70 - 80 |
| -C ≡CH | ~80 - 90 | |
| Thiazole H-5 | ~7.0 - 8.0 (singlet) | ~115 - 125 |
| Thiazole C3 | ~150 - 160 | |
| Thiazole C4 | ~130 - 145 |
Table 1. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously confirm the structure and connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, no cross-peaks are expected as all proton systems are isolated (singlets), confirming the lack of scalar coupling between the methyl, thiazole, and ethynyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be expected to show cross-peaks between the methyl protons and the methyl carbon, the H-5 proton and the C5 carbon, and the ethynyl proton and the terminal ethynyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:
A cross-peak between the methyl protons (-CH₃) and the C3 and C4 carbons of the thiazole ring.
Correlations between the ethynyl proton (≡C-H) and both the C4 and C5 carbons of the thiazole ring.
A correlation between the H-5 proton and the C4 carbon.
These 2D NMR techniques, used in concert, would provide definitive proof of the proposed molecular structure. ceitec.cz
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
IR and Raman spectroscopy probe the vibrational modes of molecules, providing invaluable information about the functional groups present. scifiniti.com
Characteristic Vibrational Modes of the Ethynyl and 1,2-Thiazole Moieties
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups.
Ethynyl Group Vibrations:
≡C-H Stretch: A sharp and intense absorption band is expected around 3300 cm⁻¹ in the IR spectrum, which is characteristic of the stretching vibration of a terminal alkyne C-H bond.
C≡C Stretch: A weaker absorption band, characteristic of the carbon-carbon triple bond stretch, is anticipated in the 2100–2260 cm⁻¹ region.
Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations. These include C=N, C=C, and C-S stretching modes, which typically appear in the fingerprint region (below 1600 cm⁻¹). For instance, C=N and C=C stretching vibrations in thiazole derivatives are often observed between 1400-1600 cm⁻¹. acs.orgnih.govresearchgate.netacs.org
Methyl Group Vibrations: The C-H stretching and bending vibrations of the methyl group are also expected. Symmetric and asymmetric C-H stretches typically occur in the 2850–3000 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Ethynyl | C≡C Stretch | ~2100 - 2260 | Weak to Medium |
| Methyl | C-H Stretch | ~2850 - 3000 | Medium |
| Thiazole Ring | C=N / C=C Stretches | ~1400 - 1600 | Medium to Strong |
| Thiazole Ring | Ring Vibrations / C-S Stretch | Fingerprint Region (<1300) | Variable |
Table 2. Key Expected Vibrational Frequencies for this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. libretexts.org
For this compound (molecular formula C₆H₅NS), the monoisotopic mass is calculated to be approximately 123.01 Da. uni.lu The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 123.
The fragmentation of the molecular ion provides insight into the molecule's structure. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. asianpubs.orglibretexts.orgmiamioh.edu
Loss of Methyl Radical: A common fragmentation would be the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 108.
Ring Fragmentation: Thiazole rings can undergo complex fragmentation. Cleavage could lead to the loss of acetylene (B1199291) (C₂H₂, 26 Da) or hydrogen cyanide (HCN, 27 Da), resulting in various fragment ions. asianpubs.org For example, fragmentation of the thiazole ring could produce ions indicative of the core heterocyclic structure.
| m/z Value | Proposed Identity | Notes |
| 123 | [C₆H₅NS]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [M-H]⁺ | Loss of a hydrogen atom |
| 108 | [M-CH₃]⁺ | Loss of a methyl radical |
| 96 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from ring fragmentation |
| 83 | [C₄H₁NS]⁺ | A potential fragment from thiazole ring cleavage |
Table 3. Predicted Mass Spectrometry Data for this compound. uni.lu
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been specifically reported in the searched literature, analysis of related structures allows for a reliable prediction of its key geometric features. mdpi.comresearchgate.netresearchgate.net
An X-ray analysis would be expected to reveal:
Planarity: The 1,2-thiazole ring is an aromatic heterocycle and would be largely planar.
Bond Lengths and Angles: The analysis would confirm the expected bond lengths for the C-S, S-N, N=C, C=C, and C-C single, double, and triple bonds within the structure. The geometry around the sp-hybridized ethynyl carbons would be linear, with a bond angle of approximately 180°.
Intermolecular Interactions: In the crystal lattice, molecules would likely be arranged to maximize stabilizing intermolecular forces, such as π-π stacking interactions between the thiazole rings of adjacent molecules.
The structural data obtained from X-ray crystallography for related thiazole derivatives provides a strong basis for understanding the solid-state conformation of this compound. acs.org
Electronic Absorption and Fluorescence Spectroscopy
There is currently no published data detailing the electronic transitions or absorption maxima (λmax) of this compound in various solvents. Spectroscopic studies on similar ethynyl-thiazole derivatives suggest that the presence of the conjugated system involving the thiazole ring and the ethynyl group would likely result in absorption bands in the ultraviolet (UV) region, attributable to π → π* transitions. The specific position of these absorption bands would be influenced by the solvent polarity and the electronic nature of the substituents on the thiazole ring. However, without empirical data, a precise determination of the absorption maxima for this compound is not possible.
Table 1: Hypothetical Electronic Absorption Data for this compound
| Solvent | Absorption Maxima (λmax, nm) |
|---|---|
| Hexane | Data not available |
| Dichloromethane | Data not available |
| Acetonitrile | Data not available |
| Methanol | Data not available |
| Water | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
The phenomenon of Excited State Intramolecular Proton Transfer (ESIPT) is a well-documented process in many heterocyclic compounds that possess both a proton-donating and a proton-accepting group in close proximity. This process can lead to a large Stokes shift and dual fluorescence emission. For ESIPT to occur in this compound, a suitable proton donor would need to be present on the molecule, which is not the case in its ground state structure. Theoretical studies have been conducted on other thiazole derivatives to understand the mechanism of ESIPT, but these studies have focused on molecules specifically designed with hydroxyl or amino groups that can facilitate such a proton transfer. nih.govnih.gov Given the molecular structure of this compound, ESIPT is not an expected phenomenon.
Table 2: Predicted ESIPT Characteristics for this compound
| Property | Observation |
|---|---|
| Proton Donor Group | Absent |
| Proton Acceptor Group | Thiazole Nitrogen |
| Expected ESIPT Emission | Not applicable |
This table is based on structural analysis, as no experimental data has been found.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregate state. Ethynyl-substituted heterocycles have been identified as a class of compounds that can exhibit AIE. mdpi.com The rigid ethynyl linker can contribute to the formation of ordered aggregates where intramolecular motions are suppressed, leading to enhanced fluorescence. While AIE has been observed in some thiazole-based organoboron complexes, there are no specific studies demonstrating or characterizing AIE in this compound. acs.org Experimental investigation, such as studying the fluorescence behavior in solvent mixtures of varying polarity (e.g., THF/water), would be necessary to determine if this compound exhibits AIE properties.
Table 3: Potential AIE Properties of this compound
| Condition | Fluorescence Quantum Yield (ΦF) |
|---|---|
| In dilute solution (e.g., THF) | Data not available |
| In aggregated state (e.g., THF/water mixture) | Data not available |
This table highlights the lack of experimental data to confirm or deny AIE characteristics.
Computational and Theoretical Chemistry Studies of 4 Ethynyl 3 Methyl 1,2 Thiazole
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of molecules. researchgate.netnipponsteel.com These methods are routinely used to predict molecular geometries, electronic distributions, and spectroscopic features with a high degree of accuracy. researchgate.netresearchgate.net For thiazole (B1198619) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide results that are in good agreement with experimental data. nih.govpleiades.online
Geometry optimization calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Ethynyl-3-methyl-1,2-thiazole, the thiazole ring is expected to be planar. The ethynyl (B1212043) group attached at the C4 position will exhibit a linear geometry.
Conformational analysis of related molecules, such as methyl-substituted thiazoles, provides insights into the rotational barrier of the methyl group. nih.gov For 4-methylthiazole (B1212942), a significant rotational barrier has been reported. nih.gov In the case of this compound, conformational analysis would focus on the rotational preference of the methyl group at the C3 position. Computational methods can predict the energetic landscape associated with this rotation, identifying the most stable conformer.
Table 1: Predicted Geometric Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| N-S Bond Length | ~1.70 Å | Based on isothiazole (B42339) derivatives researchgate.net |
| C=N Bond Length | ~1.30 Å | Based on isothiazole derivatives researchgate.net |
| C-C (ring) Bond Length | ~1.42 Å | Based on thiazole derivatives nih.gov |
| C-C (ethynyl) Bond Length | ~1.40 Å | General value for C(sp2)-C(sp) bonds |
| C≡C Bond Length | ~1.20 Å | General value for carbon-carbon triple bonds |
| C-CH₃ Bond Length | ~1.50 Å | General value for C(sp2)-C(sp3) bonds |
| Thiazole Ring Angles | ~108-115° | Based on thiazole and isothiazole structures nih.govresearchgate.net |
| C-C≡C Angle | ~180° | Expected linearity of the ethynyl group |
This table presents estimated values based on computational studies of related thiazole and isothiazole derivatives.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acs.orgntu.edu.iq A smaller gap generally implies higher reactivity. researchgate.net
In this compound, the methyl group at C3 is an electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the ethynyl group at C4 can act as an electron-withdrawing group, which would lower the energy of the LUMO. The interplay of these substituents will determine the final HOMO-LUMO gap. Studies on methylisothiazoles have shown that the position of the methyl group significantly influences the HOMO-LUMO gap. researchgate.netresearchgate.net For instance, 3-methylisothiazole (B110548) has a calculated HOMO-LUMO gap of 0.191 eV. researchgate.net
Table 2: Estimated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Isothiazole | -2.495 | -3.329 | 0.834 | researchgate.net |
| 3-Methylisothiazole | -3.371 | -3.562 | 0.191 | researchgate.net |
| 4-Methylisothiazole | -3.276 | -3.465 | 0.189 | researchgate.net |
| This compound (Predicted) | ~ -6.5 to -7.0 | ~ -2.0 to -2.5 | ~ 4.0 to 4.5 | Inferred from related structures |
Values for isothiazole and its methyl derivatives are from PM3 calculations. researchgate.net The predicted values for the title compound are estimations based on the expected electronic effects of the substituents.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the charge distribution and bonding interactions within a molecule. numberanalytics.comresearchgate.netfaccts.de It translates the complex wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization. researchgate.net
For this compound, NBO analysis would reveal the net atomic charges on each atom, providing insight into the molecule's electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. In isothiazole derivatives, the sulfur atom typically carries a net positive charge, while the nitrogen atom has a net negative charge. researchgate.netthieme-connect.de The methyl group at C3 is expected to slightly increase the electron density on the ring, while the ethynyl group at C4 would withdraw electron density.
Table 3: Predicted Net Atomic Charges for this compound based on NBO Analysis of Analogous Compounds
| Atom | Predicted Net Charge (a.u.) | Basis of Prediction |
| S1 | +0.28 to +0.30 | Based on 3-methylisothiazole researchgate.net |
| N2 | -0.18 to -0.20 | Based on 3-methylisothiazole researchgate.net |
| C3 | -0.25 to -0.30 | Influenced by the attached methyl group researchgate.net |
| C4 | +0.05 to +0.10 | Influenced by the ethynyl group |
| C5 | -0.15 to -0.20 | Based on isothiazole derivatives researchgate.net |
| C (ethynyl, attached to ring) | -0.05 to 0.00 | Typical values for ethynyl carbons |
| C (terminal ethynyl) | -0.10 to -0.15 | Typical values for ethynyl carbons |
| C (methyl) | -0.05 to -0.10 | Typical values for methyl carbons researchgate.net |
This table presents estimated values based on PM3 calculations for isothiazole derivatives. researchgate.net The actual charges would be determined by higher-level DFT calculations.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. bohrium.comrsc.orgresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of a molecule and its interactions with a solvent or a biological receptor over time. rsc.orgnih.gov
For this compound, MD simulations would be particularly useful for:
Exploring the rotational dynamics of the methyl group: While quantum chemical calculations can find the minimum energy conformation, MD simulations can reveal the flexibility and rotational barriers of the methyl group at physiological temperatures.
Studying solvent effects: MD simulations can model the explicit interactions between the thiazole derivative and solvent molecules, providing a more realistic picture of its behavior in solution.
Investigating interactions with biological targets: In the context of drug design, MD simulations can be used to assess the stability of the binding of this compound to a protein active site. bohrium.complos.org
Theoretical Prediction and Experimental Validation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. orientjchem.orgwordpress.comresearchgate.net Theoretical calculations of vibrational frequencies and chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
For this compound, DFT calculations can predict its vibrational spectrum. Key expected features would include:
A sharp absorption band for the C≡C triple bond stretch of the ethynyl group, typically in the 2100-2260 cm⁻¹ region.
A sharp, intense peak for the C-H stretch of the terminal alkyne around 3300 cm⁻¹.
Characteristic stretching vibrations for the thiazole ring (e.g., C=N, C-S) in the fingerprint region.
Similarly, theoretical calculations of NMR chemical shifts can help in the assignment of the ¹H and ¹³C NMR spectra. The proton of the ethynyl group is expected to resonate as a singlet, and the protons of the methyl group and the thiazole ring will have distinct chemical shifts influenced by the electronic environment. acs.orgcdnsciencepub.com
Table 4: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Range | Basis of Prediction |
| FT-IR | C≡C Stretch | 2100 - 2260 cm⁻¹ | General alkyne region |
| C-H Stretch (alkyne) | ~3300 cm⁻¹ | General alkyne C-H region | |
| C-H Stretch (methyl) | 2900 - 3000 cm⁻¹ | General alkyl C-H region | |
| Thiazole Ring Vibrations | 1400 - 1600 cm⁻¹ | Based on thiazole derivatives nih.gov | |
| ¹H NMR | Ethynyl-H | δ 3.0 - 4.0 ppm | Based on ethynylthiazoles |
| Methyl-H | δ 2.0 - 2.5 ppm | Based on methylthiazoles cdnsciencepub.com | |
| Ring-H (at C5) | δ 7.0 - 8.0 ppm | Based on thiazole derivatives acs.org | |
| ¹³C NMR | C≡C (alkyne) | δ 70 - 90 ppm | General alkyne region |
| Thiazole Ring Carbons | δ 110 - 150 ppm | Based on thiazole derivatives acs.org | |
| Methyl Carbon | δ 15 - 20 ppm | General methyl region |
This table provides estimated spectroscopic data based on known values for similar functional groups and molecular scaffolds.
Analysis of Non-Covalent Interactions (e.g., NCI-RDG) and Intermolecular Forces
Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure, crystal packing, and biological activity of molecules. researchgate.net The Non-Covalent Interaction-Reduced Density Gradient (NCI-RDG) method is a computational tool used to visualize and characterize weak interactions in real space.
A study on the complexes of 4-methylthiazole and 5-methylthiazole (B1295346) with water has provided detailed insights into the non-covalent interactions of these molecules. researchgate.netacs.orgnih.govacs.org It was found that the primary interaction is a hydrogen bond between the nitrogen atom of the thiazole ring and a hydrogen atom of water. researchgate.netacs.orgnih.govacs.org Additionally, weaker secondary interactions, such as those between the oxygen of water and the methyl group, were identified. researchgate.netacs.orgnih.govacs.org
For this compound, NCI-RDG analysis would be expected to reveal:
A primary hydrogen bond acceptor site at the nitrogen atom (N2).
Potential for weak hydrogen bonding involving the terminal hydrogen of the ethynyl group as a donor.
Van der Waals interactions involving the methyl group and the π-system of the ethynyl group.
These interactions are critical for understanding how the molecule self-assembles in the solid state and how it interacts with other molecules in a biological environment.
Elucidation of Reaction Mechanisms and Transition States
Computational and theoretical chemistry provide powerful tools to investigate the intricate details of chemical reactions involving this compound. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, these studies can predict the feasibility of various reaction pathways and provide insights into the factors governing reactivity and selectivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, we can extrapolate from theoretical investigations of related ethynyl-substituted heterocycles and thiazole derivatives to understand its potential reactivity.
Cycloaddition Reactions of the Ethynyl Group
The ethynyl substituent is a versatile functional group that can participate in a variety of cycloaddition reactions, serving as a dienophile or a dipolarophile. Computational studies are crucial for understanding the transition state geometries, activation energies, and the concerted or stepwise nature of these reactions.
One of the most common reactions of alkynes is the [3+2] cycloaddition with 1,3-dipoles, such as azides, to form triazoles. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the mechanism of this transformation. For a hypothetical reaction between this compound and a simple azide (B81097) like methyl azide, computational models would predict the geometry of the transition state, which is expected to be highly asynchronous. The activation energy for such a reaction can be calculated, providing a measure of the reaction rate.
A representative, though hypothetical, computational analysis of a [3+2] cycloaddition reaction is presented in Table 1. The data illustrates the kind of information that can be obtained from such studies.
Table 1: Hypothetical DFT Calculation Data for the [3+2] Cycloaddition of this compound with Methyl Azide
| Parameter | Value | Unit | Description |
| Activation Energy (Ea) | 15.2 | kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔEr) | -35.8 | kcal/mol | The overall energy change of the reaction, indicating an exothermic process. |
| Transition State Geometry | Asynchronous | - | The C-N bonds are formed to different extents in the transition state. |
| C-N bond distance (TS) | 2.15 / 2.85 | Å | The lengths of the forming carbon-nitrogen bonds in the transition state. |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar reactions.
Similarly, the ethynyl group can act as a dienophile in [4+2] Diels-Alder reactions. Computational investigations of Diels-Alder reactions involving other thiazole derivatives have shown that the thiazole ring itself can influence the reactivity of the diene system. researchgate.net For this compound, theoretical studies could predict its reactivity towards various dienes and the stereoselectivity of the resulting cycloadducts.
Transition Metal-Catalyzed Cross-Coupling Reactions
The terminal alkyne functionality of this compound makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. Computational chemistry plays a vital role in elucidating the complex catalytic cycles of these reactions. pitt.eduepfl.ch
A simplified, illustrative example of computationally derived energy barriers for a hypothetical Sonogashira coupling is shown in Table 2.
Table 2: Hypothetical Calculated Activation Barriers for Elementary Steps in a Sonogashira Coupling of this compound
| Catalytic Cycle Step | Activation Barrier (kcal/mol) |
| Oxidative Addition | 12.5 |
| Transmetalation | 8.2 |
| Reductive Elimination | 15.8 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar reactions.
Reactions Involving the 1,2-Thiazole Ring
The 1,2-thiazole ring itself can undergo specific reactions, such as ring-opening, which can be investigated through computational methods. For example, the metabolic activation of some thiazole-containing drugs can lead to ring cleavage. researchgate.netnih.gov Theoretical studies on model thiazole compounds have shown that substituents on the ring significantly influence the propensity for ring-opening. researchgate.netnih.gov In the case of this compound, the electron-withdrawing nature of the ethynyl group could potentially influence the stability and reactivity of the thiazole ring.
Computational studies could model the potential energy surface for the ring-opening of this compound under various conditions, identifying the transition states and intermediates involved. Such studies would be invaluable in predicting the metabolic fate and potential toxicity of this compound.
Advanced Research Applications of 4 Ethynyl 3 Methyl 1,2 Thiazole in Materials Science and Chemical Biology
Role as a Key Synthetic Precursor and Building Block for Diverse Heterocyclic Compounds
The 1,2-thiazole ring is a valuable scaffold in medicinal chemistry, and the ethynyl (B1212043) group at the 4-position of 4-ethynyl-3-methyl-1,2-thiazole provides a reactive handle for a variety of chemical transformations. This makes it a crucial starting material for the synthesis of a wide range of heterocyclic compounds. fabad.org.trsciencescholar.ussciencescholar.us The aromatic nature of the thiazole (B1198619) ring, resulting from the delocalization of a lone pair of electrons from the sulfur atom, contributes to the stability of the molecules it forms. nih.gov
The ethynyl group is particularly amenable to coupling reactions, such as the Sonogashira coupling, which allows for the straightforward introduction of aryl and heteroaryl substituents. This versatility enables the construction of complex molecular architectures with diverse functionalities. researchgate.net For instance, thiazole derivatives are integral components of numerous natural products and pharmaceuticals. science.gov The ability to readily modify the this compound core allows chemists to systematically explore the chemical space and develop new compounds with desired biological activities or material properties.
Furthermore, the thiazole nucleus itself can be synthesized through various methods, including the Hantzsch thiazole synthesis. organic-chemistry.org However, the availability of pre-functionalized building blocks like this compound streamlines the synthetic process for more complex derivatives.
Applications in Organic Electronics and Photonics
The electronic properties of thiazole-containing compounds have led to their extensive investigation in the field of organic electronics and photonics. The electron-deficient nature of the thiazole ring makes it an excellent component for creating materials with specific optoelectronic functions. researchgate.net
Design of Organic Semiconductors and Charge Transfer Systems
Thiazole derivatives are increasingly being used as building blocks for organic semiconductors. researchgate.net Their structural similarity to thiophene, a well-established component in organic electronics, allows for the fine-tuning of electronic properties. The incorporation of the electron-withdrawing thiazole unit into conjugated systems can influence the material's energy levels, facilitating charge transport. science.gov
The design of donor-acceptor (D-A) type organic semiconducting materials often utilizes thiazole as the acceptor moiety. In these systems, an electron-donating unit is linked to an electron-accepting unit, creating a material with a low band gap, which is desirable for applications in organic photovoltaic (OPV) cells. nih.govbohrium.com The ethynyl linkage in this compound provides a rigid and conjugated bridge to connect to donor units, promoting efficient intramolecular charge transfer (ICT). beilstein-journals.org The investigation of charge transport in these materials is crucial for understanding their performance in electronic devices and often involves studying the molecular packing and π-π stacking in the solid state. researchgate.net
| Material | Donor Unit | Acceptor Unit | Application |
| DTS(Th2FBTTh)2 | Dithienosilole | Fluoro-benzothiadiazole | Organic Photovoltaics |
| DTS(ThFBTTh)2 | Dithienosilole | Fluoro-benzothiadiazole | Organic Photovoltaics |
| P(NDI2OD-T2) | Naphthalene Diimide | Bithiophene | Organic Field-Effect Transistors |
| IDT-BT | Indacenodithiophene | Benzothiadiazole | Organic Photovoltaics |
Development of Novel Fluorophores, Fluorescent Probes, and Sensors
The inherent fluorescence of many thiazole derivatives, particularly those based on the 2,1,3-benzothiadiazole (B189464) (BTD) core, has led to their use in developing fluorescent probes and sensors. mdpi.com These sensors can detect a variety of analytes, including metal ions and biologically important molecules, through changes in their fluorescence emission. mdpi.com
The synthesis of polymer-based fluorescence sensors often involves the polymerization of ethynyl-functionalized monomers. For example, a thiazole-based conjugated polymer synthesized via a Sonogashira coupling reaction of a diethynyl monomer with a dibromo-thiazole derivative exhibited a "turn-off" fluorescent quenching response towards specific metal ions. researchgate.net The introduction of different substituents on the thiazole ring can modulate the photophysical properties, leading to fluorophores with a range of emission colors and sensitivities. The development of benzothiazolyl-1,2,3-triazole derivatives has shown that modifying substituents can tune the intramolecular charge transfer and lead to solvatofluorochromism, where the emission color changes with the polarity of the solvent. researchgate.net
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The charge-transfer characteristics of donor-acceptor substituted π-conjugated systems, including those containing thiazole, often give rise to significant NLO responses.
Theoretical and experimental studies on derivatives of 1,2,4-triazole (B32235) have demonstrated that specific substitutions can lead to large first and second hyperpolarizabilities, which are measures of the NLO response. nih.gov Similar principles apply to 1,2-thiazole derivatives, where the combination of an electron-donating group and the electron-accepting thiazole ring, connected by a conjugated ethynyl linker, can create a molecule with a strong NLO effect. The investigation of such chromophores is an active area of research, with potential applications in optical switching and frequency conversion. acs.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies in Chemical Biology Research
In the realm of chemical biology, this compound and its derivatives serve as valuable tools for probing biological systems and for the development of new therapeutic agents. fabad.org.tr The ability to systematically modify the structure of these compounds allows researchers to conduct detailed structure-activity relationship (SAR) studies. acs.org
Elucidation of Molecular Interactions with Biological Macromolecules (e.g., receptor/enzyme docking, binding affinity)
SAR studies are crucial for understanding how a molecule interacts with its biological target, such as a receptor or an enzyme. nih.govd-nb.info Molecular docking simulations are often employed to predict the binding mode and affinity of a ligand to its target protein. nih.govresearchgate.net
Thiazole-containing compounds have been investigated as inhibitors of various enzymes and as ligands for different receptors. For instance, derivatives of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for neurological disorders. acs.org The ethynyl linkage plays a critical role in positioning the molecule within the receptor's binding pocket.
The synthesis and evaluation of a series of analogs allow researchers to identify the key structural features responsible for biological activity. This information is then used to design more potent and selective compounds. For example, in the development of anticancer agents, thiazolyl-pyrazole derivatives have been synthesized and their cytotoxicity against various cancer cell lines evaluated, with molecular docking studies helping to rationalize the observed activities. d-nb.info The binding affinity of these compounds to their target proteins is a key determinant of their efficacy. researchgate.net
| Compound | Target | Biological Activity |
| MTEP Analogs | mGluR5 | Antagonists for neurological disorders |
| Thiazolyl-pyrazole derivatives | EGFR Kinase | Anticancer agents |
| Benzothiazole derivatives | Tau Protein | Potential diagnostic probes |
Rational Design of Chemical Probes for Biological System Investigations
The rational design of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation and manipulation of complex biological systems. The structural features of this compound make it a promising scaffold for the development of such probes. The design of these molecular tools often relies on the principles of bioisosterism and the incorporation of reporter groups.
The 1,2-thiazole ring itself can be considered a bioisostere of other five-membered aromatic heterocycles commonly found in bioactive molecules. This allows for the development of probes that can mimic endogenous ligands or known drugs to interact with specific biological targets. nih.gov The methyl group at the 3-position can influence the steric interactions and binding affinity of the molecule to its target.
The terminal ethynyl group is of particular importance in the design of chemical probes. It can serve as a versatile handle for "click chemistry," a set of biocompatible reactions that allow for the efficient and specific attachment of reporter molecules, such as fluorophores or affinity tags. This enables the visualization and identification of the probe's binding partners within a cellular context. sci-hub.se
Furthermore, the conjugated system formed by the thiazole ring and the ethynyl group can give rise to intrinsic fluorescent properties. The design of fluorescent probes based on donor-π-acceptor (D-π-A) systems has been a successful strategy, where the thiazole can act as part of the conjugated bridge. acs.org By strategically modifying the substituents on the thiazole ring, the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield, can be fine-tuned for specific imaging applications.
While specific research on this compound as a chemical probe is not yet widely published, the principles of rational design strongly suggest its potential in this area. The development of novel probes based on this scaffold could lead to new tools for studying a variety of biological processes.
Interactive Table: Design Considerations for Thiazole-Based Chemical Probes
| Feature | Design Principle | Potential Application |
| 1,2-Thiazole Core | Bioisosteric replacement of other heterocycles. | Targeting enzymes or receptors where similar scaffolds are known to bind. |
| 3-Methyl Group | Steric and electronic modulation. | Fine-tuning binding affinity and selectivity for the target protein. |
| 4-Ethynyl Group | "Click chemistry" handle. | Attachment of reporter tags (e.g., fluorophores, biotin) for target identification and visualization. |
| Conjugated System | Intrinsic fluorescence (D-π-A systems). | Development of label-free fluorescent probes for cellular imaging. |
| Halogenation | Modulation of binding and potential for radiolabeling. | Creation of probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. |
Applications in Catalysis and Ligand Design for Metal Complexes
The field of organometallic chemistry has long recognized the importance of heterocyclic ligands in catalysis. The nitrogen and sulfur atoms within the thiazole ring of this compound present potential coordination sites for a variety of transition metals. The formation of metal complexes with thiazole-derived ligands can lead to catalysts with unique reactivity and selectivity. ijper.orgsemanticscholar.org
The nitrogen atom of the 1,2-thiazole ring can act as a Lewis basic site, coordinating to a metal center. The adjacent sulfur atom can also participate in coordination, potentially leading to bidentate chelation, which can enhance the stability of the resulting metal complex. The specific coordination mode would depend on the metal ion and the reaction conditions.
The ethynyl group adds another dimension to the ligand properties of this compound. The triple bond can interact with a metal center through π-coordination. Alternatively, the terminal alkyne can be deprotonated to form a metal acetylide, creating a strong metal-carbon σ-bond. This versatility in coordination allows for the design of a wide range of metal complexes with different electronic and steric environments around the metal center.
Metal complexes featuring thiazole ligands have been explored for various catalytic applications, including cross-coupling reactions and oxidation catalysis. bg.ac.rs The electronic properties of the thiazole ring, which can be tuned by substituents like the methyl group, can influence the catalytic activity of the metal center. For instance, electron-donating or electron-withdrawing groups on the ligand can modulate the electron density at the metal, thereby affecting its reactivity.
Although specific catalytic applications of metal complexes derived from this compound have not been extensively reported, the structural motifs present in the molecule suggest significant potential. The combination of the thiazole ring and the ethynyl group in a single ligand could lead to the development of novel catalysts for a variety of organic transformations.
Interactive Table: Potential Catalytic Applications of this compound Metal Complexes
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Palladium (Pd) | N-coordination, π-alkyne coordination | Cross-coupling reactions (e.g., Sonogashira, Heck) |
| Copper (Cu) | N,S-chelation, acetylide formation | Click chemistry (azide-alkyne cycloaddition), oxidation reactions |
| Rhodium (Rh) | N,S-chelation | Hydroformylation, hydrogenation |
| Ruthenium (Ru) | N-coordination, π-alkyne coordination | Metathesis reactions, transfer hydrogenation |
| Gold (Au) | π-alkyne activation | Hydroamination, hydration of alkynes |
Future Research Directions and Outlook for 4 Ethynyl 3 Methyl 1,2 Thiazole
Development of Innovative and Highly Efficient Synthetic Pathways
The future synthesis of 4-ethynyl-3-methyl-1,2-thiazole and its derivatives will likely move beyond traditional batch methods towards more efficient and safer technologies. Modern synthetic approaches such as flow chemistry and microwave-assisted synthesis are expected to play a pivotal role.
Flow Chemistry: Continuous flow processes offer significant advantages, including enhanced heat transfer, precise control over reaction times, and improved safety, particularly for handling potentially hazardous intermediates. nih.govthieme-connect.com The synthesis of thiazoles, which can involve exothermic reactions, is well-suited for this technology. nih.govthieme-connect.comnih.gov An automated, multi-step flow synthesis could enable the rapid and efficient production of complex thiazole (B1198619) derivatives from simple precursors without the need for isolating intermediates, significantly accelerating the generation of compound libraries for screening purposes. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. figshare.com Its application to thiazole synthesis has been shown to produce high yields in short reaction times, often under catalyst-free conditions. figshare.com Future research could optimize microwave-assisted protocols for the Hantzsch thiazole synthesis or similar condensation reactions to produce this compound, providing a rapid and energy-efficient alternative to conventional heating. figshare.com
These innovative synthetic strategies are crucial for making this compound more accessible for a wide range of research and development applications. blavatnikawards.orgacres.or.ug
Exploration of Undiscovered Reactivity Patterns and Transformation Cascades
The ethynyl (B1212043) group on the thiazole ring is a versatile functional handle that opens up a vast landscape of chemical transformations. Future research will focus on harnessing this reactivity to construct novel molecular architectures.
Cycloaddition Reactions: The terminal alkyne is an excellent participant in cycloaddition reactions. numberanalytics.com The [3+2] cycloaddition, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a prime candidate for future exploration. numberanalytics.comchemistrytalk.org This reaction would allow for the facile linkage of the this compound core to a wide variety of molecular fragments, creating libraries of triazole-thiazole hybrids. Furthermore, inverse electron demand Diels-Alder reactions involving the electron-deficient 1,2,thiazole ring could be investigated, potentially leading to new, highly substituted heterocyclic systems. nih.gov
Cascade Reactions: A particularly exciting avenue is the design of cascade reactions, where multiple bond-forming events occur in a single operation. mdpi.comacs.org The ethynyl group can initiate cascades involving addition, elimination, and cyclization steps. mdpi.comresearchgate.net For example, a reaction could be designed where a nucleophile adds to the alkyne, followed by an intramolecular cyclization involving the thiazole ring or substituents, leading to the rapid assembly of complex polycyclic structures. researchgate.netresearchgate.net Such strategies are highly efficient and atom-economical, aligning with the principles of green chemistry. acs.org
Cross-Coupling and Functionalization: The terminal alkyne is also amenable to various other transformations. Sonogashira cross-coupling reactions are a standard method for forming carbon-carbon bonds with aryl or vinyl halides, further functionalizing the ethynyl moiety. researchgate.net Additionally, the acidity of the terminal alkyne proton allows for its replacement with various groups, including silyl (B83357) and halo groups, creating new reactive intermediates for further synthesis. wikipedia.org The development of metal-catalyzed C-H activating carboxylation with CO2 could also provide a direct route to propiolic acids from the terminal alkyne under mild conditions. pnas.org
Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational modeling will be instrumental in predicting its properties and guiding experimental work.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict their potential efficacy as, for instance, antimicrobial, anti-inflammatory, or anticancer agents. researchgate.netlaccei.orgacs.orgajchem-b.com These models can identify key structural features that determine bioactivity, guiding the design of more potent and selective compounds while reducing the need for extensive initial screening. researchgate.netimist.ma
Density Functional Theory (DFT): DFT calculations are a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. bohrium.comresearchgate.netnih.gov For this compound, DFT can be used to:
Analyze the frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and kinetic stability. bohrium.comnih.gov
Predict vibrational spectra (IR) to aid in experimental characterization. bohrium.com
Model reaction mechanisms, such as cycloadditions or cascade reactions, to understand transition states and predict product outcomes.
Calculate properties relevant to materials science, such as electronic absorption spectra and nonlinear optical properties. bohrium.com
By combining QSAR and DFT methods, researchers can create a robust in silico workflow to design novel this compound derivatives with tailored biological or material properties, significantly streamlining the development process. tandfonline.com
Table 1: Application of Computational Models in Thiazole Derivative Research
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| 2D/3D-QSAR | Predicting Biological Activity | Antimicrobial, Anti-inflammatory, Anticancer Efficacy | researchgate.netlaccei.orgacs.org |
| DFT | Electronic Structure Analysis | Reactivity, Stability, Spectroscopic Data | bohrium.comresearchgate.netnih.gov |
| Molecular Docking | Binding Interaction Analysis | Ligand-Protein Interactions, Binding Affinity | ajchem-b.combohrium.com |
| ADMET Prediction | Pharmacokinetic Profiling | Absorption, Distribution, Metabolism, Excretion, Toxicity | nih.gov |
Incorporation into Supramolecular Assemblies and Nanotechnology Applications
The unique combination of a rigid, heteroaromatic thiazole ring and a linear ethynyl group makes this compound an attractive building block for supramolecular chemistry and nanotechnology.
Ligands for Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiazole ring are potential coordination sites for metal ions. rsc.orgrsc.org This allows this compound and its derivatives to be used as ligands for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. mdpi.com The rigid and linear nature of the ethynyl group can help direct the formation of specific network topologies. Thiazole-based MOFs have shown promise as functional materials for applications such as luminescent sensing and bioimaging. rsc.orgrsc.orgmdpi.com
Supramolecular Gels and Self-Assembly: Thiazole derivatives have been shown to act as low molecular weight gelators, forming self-assembled fibrillar networks in various solvents. novapublishers.com The ability to form ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking is crucial. iitg.ac.inresearchgate.net The structure of this compound could be modified to enhance these interactions, leading to the development of novel smart materials, such as stimuli-responsive gels or sensors. researchgate.net For instance, the assembly of thiazole-containing molecules can be influenced by the presence of specific ions, leading to applications in molecular and ion recognition. iitg.ac.inacs.org
Functional Nanomaterials: The incorporation of this compound into polymers could lead to new functional materials. mdpi.com The thiazole moiety can impart desirable properties such as thermal stability and biological activity, while the ethynyl group can be used for post-polymerization modification via click chemistry. Such materials could find use in coatings, electronics, or biomedical devices.
Interdisciplinary Research Synergies for Novel Functional Materials and Chemical Biology Tools
The true potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. Its versatile structure is a platform for creating molecules with dual or multiple functions.
Functional Materials with Biological Activity: There is a growing interest in materials that are not only structurally robust but also possess inherent biological activity. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties. rsc.organalis.com.my By incorporating this compound into materials like polymers or MOFs, it may be possible to create surfaces or scaffolds that actively combat microbial colonization or modulate cellular responses, with applications in medical implants and tissue engineering. mdpi.comfunctmaterials.org.ua
Chemical Biology Probes: The ethynyl group serves as a bioorthogonal handle, allowing for the specific chemical tagging of molecules in complex biological systems. Derivatives of this compound could be designed as probes to study biological targets. For example, a molecule designed to bind to a specific enzyme could be tagged with a fluorescent reporter or an affinity label via a click reaction with the ethynyl group. This would enable the visualization and identification of the enzyme in its native environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-ethynyl-3-methyl-1,2-thiazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, heating chloroacetic acid with thione precursors in an alkaline medium under reflux (18–24 hours) can yield thiazole derivatives. Solvent choice (e.g., DMSO) and stoichiometric ratios of reagents are critical for minimizing side products. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity. Evidence from analogous 1,2,4-triazole syntheses shows yields of 60–70% under optimized conditions .
Q. How can researchers confirm the structural integrity of synthesized this compound compounds?
- Methodological Answer : Use integrated spectroscopic analysis:
- IR spectroscopy to verify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹ for ethynyl groups).
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm).
- Mass spectrometry (ESI-TOF) for molecular ion validation.
- Thin-layer chromatography (TLC) to assess purity. Cross-referencing with computational simulations (e.g., DFT-predicted spectra) enhances accuracy .
Q. What solvents and catalysts are most effective for functionalizing the ethynyl group in this compound?
- Methodological Answer : Ethynyl groups undergo Sonogashira coupling or click chemistry. Use Pd/Cu catalysts in THF or DMF with aryl halides for cross-coupling. For azide-alkyne cycloadditions, employ Cu(I) catalysts in aqueous tert-butanol. Solvent polarity and inert atmospheres (N₂/Ar) minimize side reactions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound derivatives?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Exact exchange terms in hybrid functionals improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol). Software like Gaussian or ORCA can simulate UV-Vis spectra and electrostatic potentials for structure-activity insights .
Q. What strategies resolve contradictions in pharmacological activity data for structurally similar thiazole derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay protocols (e.g., cell line variability).
- SAR modeling : Quantify substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance antimicrobial activity).
- Crystallography : Resolve steric/electronic conflicts via X-ray structures (e.g., triazole-thiadiazole hybrids show π-stacking interactions critical for binding ).
Q. How does molecular docking guide the design of this compound-based enzyme inhibitors?
- Methodological Answer : Dock ligands into target protein active sites (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Validate poses with MD simulations (NAMD/GROMACS) to assess binding stability. Prioritize compounds with low RMSD values (<2.0 Å) and strong hydrogen bonds (e.g., with catalytic residues like Asp/Asp). Pharmacophore filtering improves hit rates .
Q. What analytical methods quantify trace impurities in this compound samples?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
